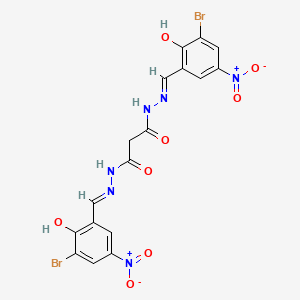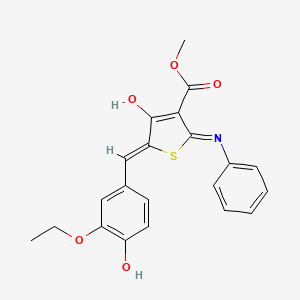
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide, also known as MBTF-NP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide exerts its effects through its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to biomolecules, including DNA, proteins, and lipids. In cancer cells, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide generates singlet oxygen, which leads to cell death through apoptosis.
Biochemical and Physiological Effects:
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to have both biochemical and physiological effects. Biochemically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to inhibit the activity of enzymes involved in ROS production, leading to a decrease in ROS levels in cells. Physiologically, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide in lab experiments is its ability to generate singlet oxygen upon exposure to light, which can be used to study the effects of oxidative stress on cells. However, one limitation of using N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential applications in material science, particularly in the development of more efficient solar cells. Additionally, further research is needed to optimize the synthesis method of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide and to improve its solubility in water for use in lab experiments.
Métodos De Síntesis
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 6-methyl-2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid, followed by the reaction with furan-2-carboxylic acid. The final product is then purified through recrystallization to obtain pure N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells. In pharmacology, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been tested for its anticancer properties and has shown promising results in inhibiting cancer cell growth. In material science, N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-5-(2-nitrophenyl)-2-furamide has been used as a photosensitizer for the production of solar cells.
Propiedades
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O4/c1-15-13-19-20(27-28(26-19)16-7-3-2-4-8-16)14-18(15)25-24(30)23-12-11-22(33-23)17-9-5-6-10-21(17)29(31)32/h2-14H,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVCBLSIUYBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6074667.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6074672.png)
![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![1-methyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-2-piperidinecarboxamide](/img/structure/B6074691.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![5-{1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B6074701.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-methylnicotinamide](/img/structure/B6074716.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)
![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)

![N,N-diethyl-1-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-3-piperidinecarboxamide](/img/structure/B6074738.png)